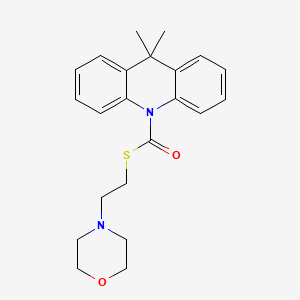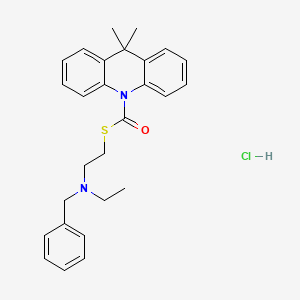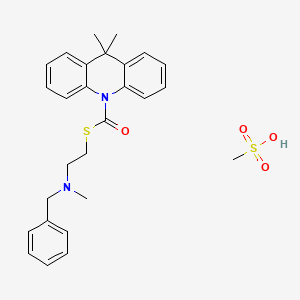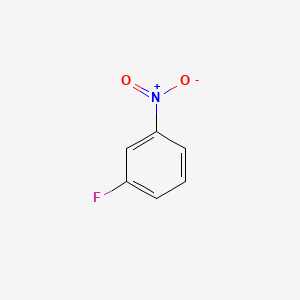
1-フルオロ-3-ニトロベンゼン
概要
説明
1-Fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the first position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
1-Fluoro-3-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its electronic properties.
Analytical Chemistry: It is employed as an internal standard in chromatographic analyses and other analytical techniques.
作用機序
Target of Action
1-Fluoro-3-nitrobenzene is a di-substituted benzene derivative . It primarily targets aryl silanes and is used in the synthesis of fluoroaromatic compounds .
Mode of Action
The compound interacts with its targets through a process known as regiospecific silver-mediated fluorination . This process involves the replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate . The relative mobilities of the nitro group and fluorine atom in 1-fluoro-3-nitrobenzene were studied by the competing reaction method .
Biochemical Pathways
The compound plays a crucial role in the synthesis of fluoroaromatic compounds through fluorodenitration , which could potentially affect various biochemical pathways.
Result of Action
The primary result of the action of 1-Fluoro-3-nitrobenzene is the synthesis of fluoroaromatic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals .
Action Environment
The action of 1-Fluoro-3-nitrobenzene is influenced by several environmental factors. For instance, the reaction of 1-Fluoro-3-nitrobenzene with phenols occurs in the presence of potassium carbonate in dimethylformamide at temperatures between 95–125°C . Additionally, safety data suggests that the compound should be handled in well-ventilated areas and stored in a dry, cool, and well-ventilated place .
生化学分析
Biochemical Properties
It is known to be used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes
Molecular Mechanism
The molecular mechanism of 1-Fluoro-3-nitrobenzene is not well studied. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Temporal Effects in Laboratory Settings
The compound has a boiling point of 205 °C and a melting point of 1.7 °C
準備方法
1-Fluoro-3-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the meta position relative to the fluorine atom .
Another method involves the silver-mediated fluorination of aryl silanes. This process uses silver oxide as a fluorinating agent in the presence of dimethyl sulfoxide and other reagents . The reaction is carried out at elevated temperatures to achieve the desired product.
化学反応の分析
1-Fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group and fluorine atom in 1-fluoro-3-nitrobenzene can be replaced by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures. This reaction is influenced by the relative mobilities of the substituents and the reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation. This reaction produces 1-fluoro-3-aminobenzene as the major product.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as halogenation or alkylation, under appropriate conditions.
類似化合物との比較
1-Fluoro-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-Fluoro-2-nitrobenzene: This compound has the nitro group at the ortho position relative to the fluorine atom. It exhibits different reactivity due to the proximity of the substituents.
1-Fluoro-4-nitrobenzene: With the nitro group at the para position, this compound shows distinct electronic effects and reactivity patterns compared to the meta-substituted 1-fluoro-3-nitrobenzene.
The uniqueness of 1-fluoro-3-nitrobenzene lies in its specific substitution pattern, which influences its chemical behavior and applications.
特性
IUPAC Name |
1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASLRCNNKMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193201 | |
| Record name | 1-Fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-67-5 | |
| Record name | 1-Fluoro-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FLUORO-3-NITROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FLUORO-3-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCK4NSJ7M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-fluoro-3-nitrobenzene a useful compound in organic synthesis?
A1: 1-fluoro-3-nitrobenzene serves as a valuable substrate for exploring nucleophilic aromatic substitution reactions. The presence of both a fluorine atom and a nitro group, both electron-withdrawing substituents, activates the aromatic ring towards nucleophilic attack. Furthermore, the differing leaving group abilities of fluorine and nitro groups allow for selectivity in these reactions. [, ]
Q2: How can 1-fluoro-3-nitrobenzene be synthesized from readily available starting materials?
A2: 1-Fluoro-3-nitrobenzene can be efficiently synthesized from 1,3-dinitrobenzene through a nucleophilic aromatic substitution reaction. This involves reacting 1,3-dinitrobenzene with potassium fluoride in the presence of a suitable solvent like sulfolane at elevated temperatures (180-200°C). To drive the reaction towards product formation and prevent the reversible formation of nitrite, phthaloyl dichloride is employed as an additive. This methodology results in high yields of up to 92% for the desired 1-fluoro-3-nitrobenzene. []
Q3: What factors influence the selectivity of nucleophilic substitution in 1-fluoro-3-nitrobenzene?
A3: Research indicates that both enthalpy and entropy play significant roles in determining the selectivity of nucleophilic substitution in 1-fluoro-3-nitrobenzene. Studies utilizing aryloxide and arylthioxide ions as nucleophiles revealed unique relationships between activation parameters (ΔΔH≠, ΔΔS≠, ΔΔG≠) for the displacement of either the nitro or fluoro substituent. While entropy favors the displacement of the nitro group, enthalpy dictates its displacement in reactions with aryloxide and arylthioxide ions. These findings suggest that the selectivity in these reactions cannot be solely explained by hard-soft acid-base principles. []
Q4: Are there any computational studies on 1-fluoro-3-nitrobenzene?
A4: Yes, vibrational analysis studies have been conducted on 1-fluoro-3-nitrobenzene. [] These analyses provide valuable insights into the molecule's vibrational modes, force constants, and other structural properties, ultimately aiding in understanding its reactivity and behavior in different chemical environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


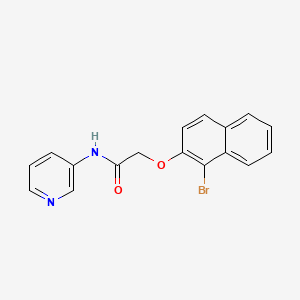

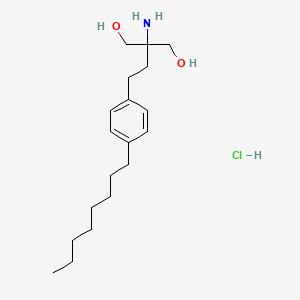
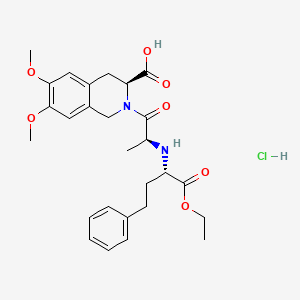

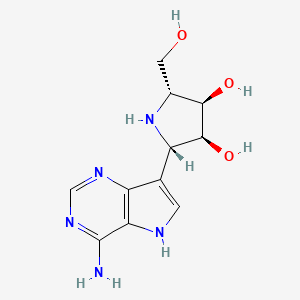

![1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1663896.png)


